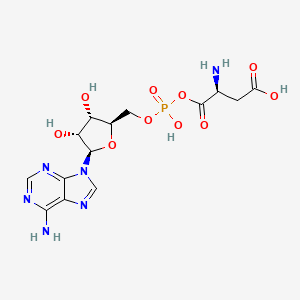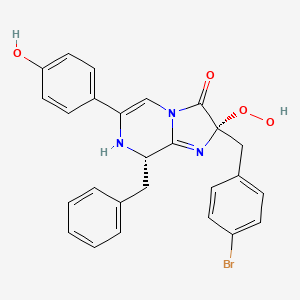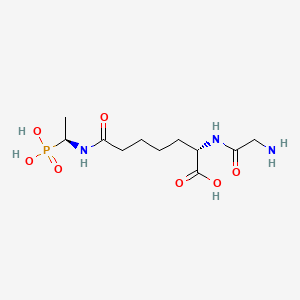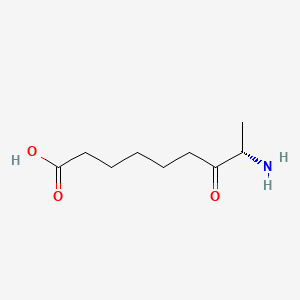![molecular formula C34H40N2O9 B10778439 N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]: is a complex organic compound that features a glucaryl backbone with dibenzyl groups and an indan-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. The starting materials often include glucaric acid derivatives, benzyl chloride, and indan-2-ol. The reaction conditions may involve the use of strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indan-2-ol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the glucaryl backbone, potentially converting carboxylic acids to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with biological molecules could lead to the discovery of new drugs or diagnostic tools.
Industry: In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism by which N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s glucaryl backbone and indan-2-ol moiety may facilitate binding to active sites, leading to inhibition or activation of enzymatic activity. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
相似化合物的比较
N,N-Dibenzyl-glucaryl derivatives: These compounds share a similar glucaryl backbone but may differ in the substituents attached to the benzyl groups.
Indan-2-ol derivatives: Compounds with variations in the indan-2-ol moiety, such as different substituents on the aromatic ring.
Uniqueness: N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL] is unique due to the combination of its glucaryl backbone with dibenzyl groups and the indan-2-ol moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C34H40N2O9 |
|---|---|
分子量 |
620.7 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-3,4-dihydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-N'-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]-2,5-bis(phenylmethoxy)hexanediamide |
InChI |
InChI=1S/C34H40N2O9/c37-17-25-16-24(20-43-25)35-33(41)31(44-18-21-9-3-1-4-10-21)29(39)30(40)32(45-19-22-11-5-2-6-12-22)34(42)36-28-26-14-8-7-13-23(26)15-27(28)38/h1-14,24-25,27-32,37-40H,15-20H2,(H,35,41)(H,36,42)/t24-,25-,27+,28-,29+,30+,31+,32+/m0/s1 |
InChI 键 |
HLBCBFBFJWGTFR-QKXNMUHCSA-N |
手性 SMILES |
C1[C@@H](CO[C@@H]1CO)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
规范 SMILES |
C1C(COC1CO)NC(=O)C(C(C(C(C(=O)NC2C(CC3=CC=CC=C23)O)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


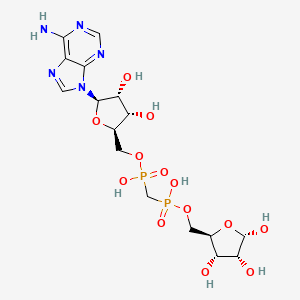
![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)
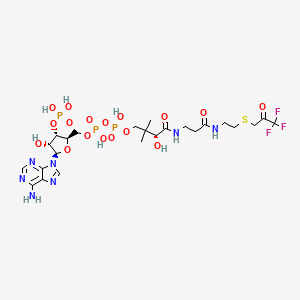
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
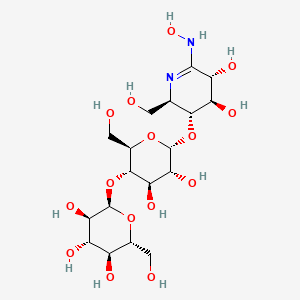
![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![2-(5-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-2'-methoxy-6-oxido-1,1'-biphenyl-3-YL)succinate](/img/structure/B10778398.png)
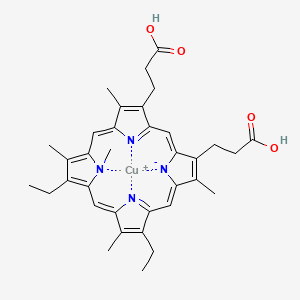
![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
